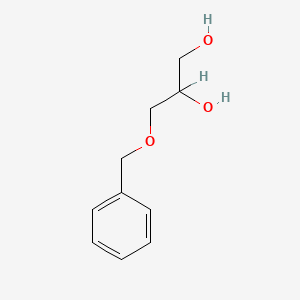

3-(Benzyloxy)propane-1,2-diol

Description

BenchChem offers high-quality 3-(Benzyloxy)propane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)propane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCIBYRXSHRIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4799-67-1 | |

| Record name | 3-(Benzyloxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-benzyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Benzylglycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzyloxy)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)propane-1,2-diol, also known as 1-O-Benzyl-sn-glycerol, is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Its unique structure, featuring a diol and a benzyl ether, makes it a valuable building block for a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and potential applications, with a focus on its relevance to the scientific and drug development communities.

Chemical and Physical Properties

3-(Benzyloxy)propane-1,2-diol is a stable, combustible, and hygroscopic solid at room temperature.[1] It is incompatible with strong oxidizing agents.[1] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-3-(phenylmethoxy)propane-1,2-diol | [2] |

| Synonyms | 1-O-Benzyl-sn-glycerol, (S)-(-)-3-Benzyloxy-1,2-propanediol, Glycerol 1-benzyl ether | [1][2] |

| CAS Number | 4799-67-1 | [1][3] |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3] |

| Molecular Weight | 182.22 g/mol | [1][2][3] |

| SMILES | C1=CC=C(C=C1)COC--INVALID-LINK--O | [2] |

| InChI | InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1 | [2] |

| InChIKey | LWCIBYRXSHRIAP-JTQLQIEISA-N | [2] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Off-White Solid | [1] |

| Melting Point | 62.7-63.4 °C | [1] |

| Boiling Point | 140-145 °C | [1] |

| Density | 1.140 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.533 | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

| pKa | 13.65 ± 0.20 (Predicted) | [1] |

| LogP | 0.5564 | [3] |

| Topological Polar Surface Area (TPSA) | 49.7 Ų | [2] |

Synthesis and Experimental Protocols

The synthesis of 3-(benzyloxy)propane-1,2-diol can be achieved through the hydrolysis of 3-benzyloxy-1,2-epoxypropane.

Experimental Protocol: Synthesis of 3-(Benzyloxy)propane-1,2-diol[5]

Materials:

-

3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol)

-

Water (1,300 mL)

-

70% Perchloric acid (1.5 mL)

-

5% Sodium bicarbonate solution

-

Benzene (300 mL)

Procedure:

-

Combine 3-benzyloxy-1,2-epoxypropane, water, and 70% perchloric acid in a 2.0 L 3-necked flask equipped with a condenser and thermometer.

-

Heat the mixture to 80°C and stir for 18 hours.

-

Neutralize the reaction mixture with a 5% sodium bicarbonate solution.

-

Remove the water by rotary evaporation.

-

Perform azeotropic distillation with benzene to remove residual water.

-

Evaporate the benzene.

-

Distill the product to yield 3-benzyloxy-1,2-propanediol (264 g, 90% yield) with a boiling point of 127°-136° C (at 0.04 mm).[4]

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of 3-(Benzyloxy)propane-1,2-diol.

Applications in Research and Development

3-(Benzyloxy)propane-1,2-diol is primarily utilized as a versatile intermediate in organic synthesis. Its applications include:

-

Synthesis of Ether Lipids: It has been used in the synthesis and immobilization of ether lipids such as 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC) and 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-chloro-dimethylpropyl-silane) ether lipid (DPTDC).[1]

-

Chiral Separations: The racemic mixture, (±)-3-Benzyloxy-1,2-propanediol, is used in the capillary electrophoretic enantioseparation of vicinal diols.[1] It also undergoes enantioseparation by ligand exchange micellar electrokinetic chromatography.

-

Precursor for Bioactive Molecules: While direct and extensive biological activity data for 3-(benzyloxy)propane-1,2-diol is not widely reported, its structural analogs, such as 3-(dialkylamino)propane-1,2-diols, are known intermediates in the synthesis of bioactive molecules.[5] For instance, these analogs are precursors for potential beta-blockers.[5] The structural similarity suggests that 3-(benzyloxy)propane-1,2-diol could also serve as a valuable building block in the design and synthesis of novel therapeutic agents.

Potential Role as a Precursor in Beta-Blocker Synthesis

The 3-aminopropane-1,2-diol scaffold is a key structural element in many beta-adrenergic receptor antagonists (beta-blockers). While 3-(benzyloxy)propane-1,2-diol itself is not an amino-diol, its structure is closely related and could be chemically modified to serve as a precursor. The diagram below illustrates the general structure of a beta-blocker, highlighting the propanolamine side chain that could potentially be derived from a precursor like 3-(benzyloxy)propane-1,2-diol.

Caption: General structural components of a beta-blocker.

Safety and Handling

3-(Benzyloxy)propane-1,2-diol is considered to be a hazardous substance.[6] The aggregated GHS information indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is recommended to handle this chemical with appropriate personal protective equipment, including eye shields and gloves. Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1][7]

Conclusion

3-(Benzyloxy)propane-1,2-diol is a chemical compound with significant potential as a synthetic intermediate in various fields, including materials science and pharmaceutical development. Its well-defined chemical and physical properties, along with established synthesis protocols, make it a valuable tool for researchers. While direct biological activity data is limited, its structural relationship to the building blocks of known therapeutic agents, such as beta-blockers, suggests promising avenues for future research and application in drug discovery and development.

References

- 1. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]

- 2. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. achmem.com [achmem.com]

- 7. 3-Benzyloxy-1,2-propanediol - Safety Data Sheet [chemicalbook.com]

A Technical Guide to 3-(Benzyloxy)propane-1,2-diol: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(Benzyloxy)propane-1,2-diol, a versatile chemical intermediate. It covers the compound's fundamental chemical identity, physical properties, detailed experimental protocols for its synthesis, and its application as a building block in organic synthesis. Furthermore, it explores potential biological pathway interactions based on structurally related compounds, offering insights for toxicological and drug discovery research.

Chemical Structure and IUPAC Nomenclature

3-(Benzyloxy)propane-1,2-diol is a glycerol derivative in which one of the primary hydroxyl groups is protected by a benzyl ether. This structure contains a chiral center at the second carbon atom, meaning it can exist as two distinct enantiomers, (S) and (R), or as a racemic mixture.

-

General IUPAC Name: 3-(Phenylmethoxy)propane-1,2-diol[3]

-

Chiral IUPAC Names:

-

Common Synonyms: 1-O-Benzyl-sn-glycerol, Glycerol α-monobenzyl ether[1][5][6]

The structural formula is: C₆H₅CH₂OCH₂CH(OH)CH₂OH

Physicochemical Properties

The quantitative physicochemical properties of 3-(Benzyloxy)propane-1,2-diol are summarized below. These properties are crucial for designing experimental conditions, including solvent selection, purification methods, and storage.

| Property | Value | Source(s) |

| Molecular Weight | 182.22 g/mol | [1][2][6] |

| Physical State | Solid or Clear Liquid (depending on isomer and temperature) | [4][6] |

| Melting Point | 25-29 °C (for (R)-enantiomer) | [7] |

| Boiling Point | 127-136 °C at 0.04 mmHg; 140-145°C | [5][6] |

| Density | 1.140 g/mL at 20 °C | [6] |

| Refractive Index (n20/D) | 1.533 | [6] |

| Storage Temperature | Room Temperature or 2-8°C | [6][8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

Experimental Protocols

This section details methodologies for the synthesis of 3-(Benzyloxy)propane-1,2-diol and a representative protocol illustrating its use as a synthetic intermediate.

Synthesis of 3-(Benzyloxy)propane-1,2-diol

This protocol describes the synthesis via the acid-catalyzed hydrolysis of a benzyl glycidyl ether.[5]

Materials:

-

3-Benzyloxy-1,2-epoxypropane (Benzyl glycidyl ether)

-

Deionized Water

-

70% Perchloric acid

-

5% Sodium bicarbonate solution

-

Benzene

-

2.0 L 3-necked flask with condenser and thermometer

-

Rotary evaporator

Procedure:

-

Combine 3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1,300 mL), and 70% perchloric acid (1.5 mL) in the 3-necked flask.

-

Heat the mixture to 80°C and maintain this temperature while stirring for 18 hours.

-

After 18 hours, cool the reaction mixture and neutralize it with a 5% sodium bicarbonate solution.

-

Remove the bulk of the water using a rotary evaporator.

-

To remove residual water, perform an azeotropic distillation by adding 300 mL of benzene and evaporating the azeotrope.

-

After the complete removal of benzene, distill the crude product under vacuum to yield pure 3-benzyloxy-1,2-propanediol.

-

The expected boiling point is 127°-136° C at 0.04 mm pressure, with an approximate yield of 90%.[5]

Application: Intermediate in Beta-Blocker Synthesis (Representative Workflow)

3-(Dialkylamino)propane-1,2-diols are established precursors for beta-blockers.[9] While 3-(Benzyloxy)propane-1,2-diol is not a direct precursor, its structural motif is highly relevant. A common synthetic route involves the ring-opening of an epoxide with an amine. The following protocol illustrates this key reaction, which is a primary application for intermediates of this class.

Objective: To illustrate the utility of a propanediol derivative in the synthesis of a hypothetical beta-blocker, "Proxylolol," by reacting an intermediate epoxide with an amine.

Procedure Outline:

-

Epoxide Formation: A substituted phenol (e.g., 4-hydroxyphenylacetamide) is reacted with epichlorohydrin in the presence of a base (e.g., potassium carbonate) to form a terminal epoxide intermediate.

-

Ring-Opening: The purified epoxide intermediate is dissolved in a suitable solvent (e.g., isopropanol).

-

Amine Addition: An amine, structurally analogous to the functional group in 3-(Benzyloxy)propane-1,2-diol, is added to the solution.

-

Reaction: The mixture is heated to reflux for several hours to facilitate the nucleophilic attack of the amine on the epoxide ring, yielding the target beta-blocker structure.

-

Work-up and Purification: The reaction is cooled, and the product is isolated and purified, typically via crystallization or column chromatography.

Relevance in Biological Pathways

Direct research on the signaling pathways affected by 3-(Benzyloxy)propane-1,2-diol is limited. However, extensive research on the structurally similar food processing contaminant 3-Chloropropane-1,2-diol (3-MCPD) provides a valuable model for potential biological activity and toxicity. Studies on 3-MCPD have shown that it induces injury in human umbilical vein endothelial cells (HUVECs) by activating autophagy and ferroptosis.[10] This process is mediated through the AMPK/mTOR/ULK1 signaling pathway .[10]

Pathway Description:

-

AMPK Activation: 3-MCPD exposure leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.

-

mTOR Inhibition: Activated AMPK subsequently phosphorylates and inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.

-

ULK1 Activation: The inhibition of mTOR relieves its suppression of Unc-51 like autophagy activating kinase (ULK1), leading to ULK1 phosphorylation and activation.

-

Cellular Response: Activated ULK1 initiates the downstream processes of autophagy (cellular self-degradation) and contributes to ferroptosis (an iron-dependent form of programmed cell death).[10]

Given the shared propane-1,2-diol backbone, investigating whether 3-(Benzyloxy)propane-1,2-diol or its metabolites can interact with this or related pathways is a logical step in preclinical safety assessment and drug development.

References

- 1. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3-(Phenylmethoxy)-1,2-propanediol | CAS#:4799-67-1 | Chemsrc [chemsrc.com]

- 4. (R)-(+)-3-Benzyloxy-1,2-propanediol (56552-80-8) for sale [vulcanchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]

- 7. (R)-(+)-3-Benzyloxy-1,2-propanediol 99 56552-80-8 [sigmaaldrich.com]

- 8. achmem.com [achmem.com]

- 9. benchchem.com [benchchem.com]

- 10. Activating autophagy and ferroptosis of 3‑Chloropropane‑1,2‑diol induces injury of human umbilical vein endothelial cells via AMPK/mTOR/ULK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Benzyloxy)propane-1,2-diol (CAS: 4799-67-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Benzyloxy)propane-1,2-diol, a versatile chiral building block with significant applications in pharmaceutical and chemical synthesis. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and explores its role in the development of therapeutic agents.

Chemical and Physical Properties

3-(Benzyloxy)propane-1,2-diol, also known as 1-O-Benzyl-rac-glycerol, is a stable, hygroscopic, and combustible compound.[1][2] It is incompatible with strong oxidizing agents.[1][2] Quantitative data for this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₃ | [3] |

| Molecular Weight | 182.22 g/mol | [3] |

| Appearance | Off-White Solid / Colorless Liquid | [1][4] |

| Melting Point | 62.7-63.4 °C | [1] |

| Boiling Point | 140-145 °C | [1] |

| Density | 1.140 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.533 | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

Table 2: Computational and Spectroscopic Data

| Property | Value / Information | Source(s) |

| InChIKey | LWCIBYRXSHRIAP-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC=C(C=C1)COCC(CO)O | [3] |

| Polar Surface Area (PSA) | 49.69 Ų | [2] |

| logP | 0.5564 | [2] |

| ¹H NMR | Spectrum available | [6][7] |

| ¹³C NMR | Spectrum available | [7] |

| IR Spectroscopy | Spectrum available | [7] |

| Mass Spectrometry | Spectrum available | [7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of 3-(Benzyloxy)propane-1,2-diol are crucial for its application in research and development.

Synthesis of 3-(Benzyloxy)propane-1,2-diol

A common and effective method for the synthesis of 3-(Benzyloxy)propane-1,2-diol involves the acid-catalyzed hydrolysis of 2,3-epoxypropyl benzyl ether.[1]

Materials:

-

3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol)

-

Water (1,300 mL)

-

70% Perchloric acid (1.5 mL)

-

5% Sodium bicarbonate solution

-

Benzene (300 mL)

Procedure:

-

Combine 3-Benzyloxy-1,2-epoxypropane, water, and 70% perchloric acid in a 2.0 L 3-necked flask equipped with a condenser and thermometer.[1]

-

Heat the mixture to 80°C and stir for 18 hours.[1]

-

After 18 hours, cool the reaction mixture and neutralize it with a 5% sodium bicarbonate solution.[1]

-

Remove the water from the mixture using a rotary evaporator.[1]

-

Perform an azeotropic distillation with benzene to remove residual water.[1]

-

After the complete removal of benzene by evaporation, distill the product to yield 3-(Benzyloxy)propane-1,2-diol. The expected boiling point is 127°-136° C at 0.04 mm Hg, with an approximate yield of 90%.[1]

Caption: Synthesis and purification workflow for 3-(Benzyloxy)propane-1,2-diol.

Analytical Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the structure of 3-(Benzyloxy)propane-1,2-diol, showing characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl ether, and the methine and methylene protons of the diol backbone.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if melted) between salt plates (e.g., NaCl or KBr) or as a KBr pellet if solid.

-

Analysis: Obtain the IR spectrum. Key characteristic absorptions include a broad O-H stretching band around 3400 cm⁻¹, C-H stretching bands for aromatic and aliphatic groups, and C-O stretching bands.

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with gas chromatography). The resulting mass spectrum should show a molecular ion peak (or a related ion like [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of 3-(Benzyloxy)propane-1,2-diol (182.22 g/mol ).

Applications in Drug Development and Organic Synthesis

3-(Benzyloxy)propane-1,2-diol is a valuable chiral intermediate in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its utility stems from the presence of a diol functionality and a benzyl-protected primary alcohol, which allows for selective chemical transformations.

-

Chiral Building Block: The stereocenters in its structure make it an essential precursor for asymmetric synthesis, enabling the creation of enantiomerically pure drug molecules.[8][9]

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of beta-blockers (e.g., propranolol analogs) and some HIV protease inhibitors.[8]

-

Protecting Group Strategy: The benzyl group acts as a stable protecting group for the primary hydroxyl group, which can be selectively removed under specific conditions, facilitating multi-step synthetic routes.[8][9]

-

Lipid Synthesis: It is a starting material for the synthesis of structurally defined lipids and ether lipids for research and drug delivery applications.[10][9]

-

Analytical Chemistry: This compound is used in the development of methods for the enantioseparation of diols by capillary electrophoresis.[10]

Caption: Key applications of 3-(Benzyloxy)propane-1,2-diol in various scientific fields.

Biological Context and Signaling Pathways

While there is no direct evidence of 3-(Benzyloxy)propane-1,2-diol itself being involved in specific signaling pathways, its structural class, alkyl glycerol ethers, has known biological relevance. Alkyl glycerol ethers are precursors to biologically active molecules such as plasmalogens and the Platelet-Activating Factor (PAF).[4][11] PAF is a potent lipid mediator involved in inflammatory and immune responses.[4][12]

Furthermore, related structures like benzyl propylene glycoside have been shown to modulate inflammatory pathways such as the cGAS-STING signaling pathway.[13] This suggests that compounds with a glycerol backbone and a benzyl ether moiety could potentially interact with biological signaling cascades, making this an area of interest for future research.

Caption: Potential biological relevance based on the role of the alkyl glycerol ether class.

References

- 1. prepchem.com [prepchem.com]

- 2. 3-(Phenylmethoxy)-1,2-propanediol | CAS#:4799-67-1 | Chemsrc [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. Alkyl Glycerol Ethers as Adaptogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. (S)-(-)-3-BENZYLOXY-1,2-PROPANEDIOL(17325-85-8) 1H NMR [m.chemicalbook.com]

- 8. leapchem.com [leapchem.com]

- 9. (R)-(+)-3-Benzyloxy-1,2-propanediol (56552-80-8) for sale [vulcanchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Protective Properties of Marine Alkyl Glycerol Ethers in Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycerol ethers | Cyberlipid [cyberlipid.gerli.com]

- 13. fount.aucegypt.edu [fount.aucegypt.edu]

In-Depth Technical Guide: Spectral Analysis of 3-(Benzyloxy)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(Benzyloxy)propane-1,2-diol, a key intermediate in the synthesis of various biologically active molecules. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the key spectral data for 3-(Benzyloxy)propane-1,2-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 3-(Benzyloxy)propane-1,2-diol in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.39 - 7.27 | m | - | 5H, Aromatic (C₆H₅) |

| 4.57 | s | - | 2H, -OCH₂-Ph |

| 3.93 | m | - | 1H, -CH(OH)- |

| 3.73 | dd | 11.4, 4.0 | 1H, -CH₂OH |

| 3.66 | dd | 11.4, 5.7 | 1H, -CH₂OH |

| 3.55 | d | 5.2 | 2H, -CH₂-O- |

| 2.75 | br s | - | 1H, -OH |

| 2.15 | br s | - | 1H, -OH |

Table 2: ¹³C NMR Spectral Data of 3-(Benzyloxy)propane-1,2-diol in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 137.8 | Aromatic (C) |

| 128.4 | Aromatic (CH) |

| 127.8 | Aromatic (CH) |

| 127.7 | Aromatic (CH) |

| 73.5 | -OCH₂-Ph |

| 72.3 | -CH₂-O- |

| 70.6 | -CH(OH)- |

| 64.3 | -CH₂OH |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 3-(Benzyloxy)propane-1,2-diol (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 | Broad | O-H stretch (alcohol) |

| 3063, 3031 | Medium | C-H stretch (aromatic) |

| 2925, 2870 | Strong | C-H stretch (aliphatic) |

| 1496, 1454 | Medium | C=C stretch (aromatic ring) |

| 1100 | Strong | C-O stretch (ether and alcohol) |

| 738, 698 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for 3-(Benzyloxy)propane-1,2-diol (GC-MS)

| m/z | Relative Intensity (%) | Putative Fragment |

| 182 | < 5 | [M]⁺ (Molecular Ion) |

| 108 | 40 | [C₇H₈O]⁺ |

| 107 | 100 | [C₇H₇O]⁺ (Tropylium cation derivative) |

| 91 | 85 | [C₇H₇]⁺ (Benzyl cation) |

| 79 | 60 | [C₆H₇]⁺ |

| 77 | 55 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker 500 MHz NMR spectrometer. The sample was prepared by dissolving approximately 10-20 mg of 3-(Benzyloxy)propane-1,2-diol in 0.7 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. The solution was then transferred to a 5 mm NMR tube. For the ¹H NMR spectrum, 16 scans were accumulated. For the ¹³C NMR spectrum, a proton-decoupled sequence was used with an accumulation of 1024 scans.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat 3-(Benzyloxy)propane-1,2-diol was placed between two potassium bromide (KBr) plates to form a thin capillary film. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the gas chromatograph, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure separation of any impurities. The separated components were then introduced into the mass spectrometer, which utilized electron impact (EI) ionization at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 50-500 amu.

Data Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like 3-(Benzyloxy)propane-1,2-diol.

Caption: Workflow for Spectral Data Analysis.

References

Solubility of 3-(Benzyloxy)propane-1,2-diol in various organic solvents.

Introduction

3-(Benzyloxy)propane-1,2-diol, also known as 1-O-benzylglycerol, is a versatile organic compound utilized in the synthesis of various pharmaceuticals and as a building block in materials science. Its solubility in different organic solvents is a critical physical property that influences reaction kinetics, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of 3-(Benzyloxy)propane-1,2-diol, outlines a detailed experimental protocol for its quantitative determination, and presents visual workflows to aid researchers, scientists, and drug development professionals in their work with this compound.

Predicted Solubility Profile of 3-(Benzyloxy)propane-1,2-diol

The molecular structure of 3-(benzyloxy)propane-1,2-diol contains both polar and nonpolar regions. The propane-1,2-diol moiety is highly polar due to the presence of two hydroxyl (-OH) groups, which can engage in hydrogen bonding. The benzyloxy group, consisting of a benzyl ring and an ether linkage, is predominantly nonpolar or weakly polar. This amphiphilic nature suggests that its solubility will vary significantly with the polarity of the solvent.

Based on the "like dissolves like" principle, the following table provides a qualitative prediction of the solubility of 3-(benzyloxy)propane-1,2-diol in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The hydroxyl groups of the diol can form strong hydrogen bonds with the protic solvent molecules. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | The dipole-dipole interactions between the polar diol and the polar aprotic solvent will facilitate dissolution. |

| Weakly Polar | Ethyl Acetate, Dichloromethane, Chloroform | Low to Moderate | The nonpolar benzyloxy group will interact favorably with these solvents, but the highly polar diol group will limit overall solubility. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The dominant polar nature of the diol moiety will result in poor interaction with nonpolar solvents, leading to low solubility. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely adopted technique.[6][7][8][9][10][11] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

3-(Benzyloxy)propane-1,2-diol (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Screw-cap vials or flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and volumetric flasks

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid 3-(benzyloxy)propane-1,2-diol to a series of screw-cap vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation. b. Securely cap the vials to prevent solvent evaporation. c. Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). d. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[9][10] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.[7]

-

Sample Collection and Filtration: a. After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a pipette. c. Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

Gravimetric Analysis: a. Record the exact weight of the evaporating dish containing the filtrate. b. Evaporate the solvent from the filtrate in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute can be used to expedite drying. c. Once the solvent is fully evaporated, place the evaporating dish in a desiccator to cool to room temperature and then weigh it on the analytical balance. d. Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has been removed.[7][8]

-

Calculation of Solubility: a. The mass of the dissolved 3-(benzyloxy)propane-1,2-diol is the final constant weight of the evaporating dish minus the initial weight of the empty dish. b. The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship governing the solubility of 3-(benzyloxy)propane-1,2-diol.

Caption: Experimental workflow for determining solubility using the isothermal shake-flask method.

Caption: The "like dissolves like" principle applied to 3-(benzyloxy)propane-1,2-diol.

References

- 1. Khan Academy [khanacademy.org]

- 2. [Solved] Explain the solubility rule "like dissolves like" in terms of in.. [askfilo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Stereoisomers of 3-(benzyloxy)propane-1,2-diol and their properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-(benzyloxy)propane-1,2-diol, a versatile chiral building block crucial in synthetic organic chemistry and drug development. This document details their properties, synthesis, and the methodologies for obtaining enantiomerically pure forms.

Introduction

3-(Benzyloxy)propane-1,2-diol, also known as 1-O-benzylglycerol, is a chiral compound existing as a racemic mixture and two individual enantiomers: (R)-(+)-3-(benzyloxy)propane-1,2-diol and (S)-(-)-3-(benzyloxy)propane-1,2-diol. The stereochemistry of this molecule is of paramount importance as it serves as a key intermediate in the synthesis of a variety of complex, biologically active molecules where the three-dimensional arrangement of atoms is critical for their therapeutic effects. The distinct spatial orientation of the hydroxyl groups in the (R) and (S) enantiomers allows for the stereoselective synthesis of target molecules, a fundamental aspect of modern drug discovery and development.

Physicochemical Properties

The physical and chemical properties of the stereoisomers of 3-(benzyloxy)propane-1,2-diol are summarized in the table below. These properties are essential for their handling, characterization, and application in synthesis.

| Property | (±)-3-(Benzyloxy)propane-1,2-diol (Racemic) | (R)-(+)-3-(Benzyloxy)propane-1,2-diol | (S)-(-)-3-(Benzyloxy)propane-1,2-diol |

| CAS Number | 4799-67-1[1] | 56552-80-8[2][3] | 17325-85-8[4][5] |

| Molecular Formula | C₁₀H₁₄O₃[1][4][6] | C₁₀H₁₄O₃[7] | C₁₀H₁₄O₃[4][5] |

| Molecular Weight | 182.22 g/mol [1][4][6] | 182.22 g/mol [7] | 182.22 g/mol [4] |

| Appearance | Off-white solid[1] or colorless liquid | Solid[7] | Yellow oil[4] |

| Melting Point | 62.7-63.4 °C[1] | 25-29 °C[7] | Not available |

| Boiling Point | 140-145 °C[1] | Not available | Not available |

| Density | 1.140 g/mL at 20 °C[1] | Not available | Not available |

| Refractive Index (n20/D) | 1.533[1] | Not available | Not available |

| Optical Rotation [α]20/D | Not applicable | +5.5° (c=20 in chloroform)[7] | Not available (implied negative) |

| Storage Temperature | Room Temperature[1][6] | 2-8°C[2][7] | 2-8°C[5] |

Synthesis and Enantioselective Separation

The preparation of enantiomerically pure 3-(benzyloxy)propane-1,2-diol is critical for its application in asymmetric synthesis. The following sections detail the synthesis of the racemic mixture and the primary methods for obtaining the individual enantiomers.

Synthesis of Racemic (±)-3-(Benzyloxy)propane-1,2-diol

A common method for the synthesis of racemic 3-(benzyloxy)propane-1,2-diol involves the acid-catalyzed hydrolysis of 3-benzyloxy-1,2-epoxypropane.[8]

Experimental Protocol:

-

Materials:

-

3-Benzyloxy-1,2-epoxypropane

-

Water

-

70% Perchloric acid

-

5% Sodium bicarbonate solution

-

Benzene

-

-

Procedure:

-

In a 2.0 L 3-necked flask equipped with a condenser and thermometer, combine 3-benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1,300 mL), and 70% perchloric acid (1.5 mL).[8]

-

Heat the mixture to 80°C and stir for 18 hours.[8]

-

After 18 hours, neutralize the reaction mixture with a 5% sodium bicarbonate solution.[8]

-

Remove the water by rotary evaporation.[8]

-

Azeotropically distill the residual water using 300 mL of benzene.[8]

-

After the evaporation of benzene, distill the product to yield 3-(benzyloxy)propane-1,2-diol (264 g, 90% yield) with a boiling point of 127°-136° C (0.04 mm).[8]

-

Enantioselective Strategies

Obtaining the individual (R) and (S) enantiomers can be achieved through two primary strategies: chiral resolution of the racemic mixture or asymmetric synthesis from a chiral precursor.

1. Lipase-Catalyzed Kinetic Resolution:

Enzymatic kinetic resolution is a widely used method for separating enantiomers.[9][10] Lipases, in particular, can selectively acylate one enantiomer of a racemic diol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.[9] While a specific protocol for 3-(benzyloxy)propane-1,2-diol is not detailed in the provided search results, a general procedure can be outlined.

General Experimental Protocol for Lipase-Catalyzed Resolution:

-

Materials:

-

(±)-3-(Benzyloxy)propane-1,2-diol

-

Immobilized lipase (e.g., from Pseudomonas cepacia or Candida antarctica)

-

Anhydrous organic solvent (e.g., toluene, hexane)

-

Acylating agent (e.g., vinyl acetate)

-

-

Procedure:

-

Dissolve the racemic diol in the anhydrous organic solvent.

-

Add the immobilized lipase to the solution.

-

Add the acylating agent to initiate the reaction.

-

Monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC or GC) until approximately 50% conversion is reached.

-

At this point, one enantiomer will be predominantly acylated, while the other remains as the diol.

-

Separate the enzyme by filtration.

-

The acylated enantiomer and the unreacted diol can then be separated by column chromatography.

-

The acylated enantiomer can be deacylated to yield the pure diol enantiomer.

-

2. Asymmetric Synthesis from Chiral Glycidol:

A more direct approach to obtaining a single enantiomer is through asymmetric synthesis starting from a chiral precursor. Enantiomerically pure (R)- or (S)-glycidol can be used to synthesize the corresponding (R)- or (S)-3-(benzyloxy)propane-1,2-diol.[11][12] The synthesis involves the nucleophilic opening of the epoxide ring of glycidol with benzyl alcohol.[11]

General Experimental Protocol for Asymmetric Synthesis:

-

Materials:

-

(R)- or (S)-Glycidol

-

Benzyl alcohol

-

A suitable catalyst (e.g., a Lewis acid or base)

-

Anhydrous solvent

-

-

Procedure:

-

Dissolve the chiral glycidol in an anhydrous solvent.

-

Add benzyl alcohol and the catalyst.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

Work up the reaction mixture, which typically involves washing with aqueous solutions to remove the catalyst and unreacted starting materials.

-

Purify the product by column chromatography or distillation to yield the enantiomerically pure 3-(benzyloxy)propane-1,2-diol.

-

Visualization of Stereoisomers and Synthetic Workflow

The following diagrams illustrate the relationship between the stereoisomers and the general workflow for their synthesis and separation.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Caption: General synthetic workflows for obtaining stereoisomers of 3-(benzyloxy)propane-1,2-diol.

Applications in Drug Development

While 3-(benzyloxy)propane-1,2-diol and its stereoisomers have not been reported to possess significant intrinsic biological activity, their importance in drug development is substantial. They are key chiral building blocks for the synthesis of a wide range of pharmaceuticals. The stereocenters in these diols are incorporated into the final drug molecule, where the specific stereochemistry is often essential for the drug's efficacy and safety profile. The use of enantiomerically pure starting materials like (R)- and (S)-3-(benzyloxy)propane-1,2-diol obviates the need for costly and often inefficient chiral separations at later stages of a synthetic sequence.

Conclusion

The stereoisomers of 3-(benzyloxy)propane-1,2-diol are fundamental chiral synthons in organic chemistry. Understanding their distinct properties and the methods for their preparation is crucial for researchers and scientists in academia and the pharmaceutical industry. The ability to access these enantiomerically pure compounds through either chiral resolution or asymmetric synthesis provides the foundation for the stereocontrolled construction of complex and medicinally important molecules. Further research into more efficient and scalable enantioselective synthetic routes will continue to be an area of significant interest.

References

- 1. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]

- 2. chiralen.com [chiralen.com]

- 3. (R)-(+)-3-Benzyloxy-1,2-propanediol | 56552-80-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. chemscene.com [chemscene.com]

- 7. (R)-(+)-3-苄氧基-1,2-丙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Page loading... [wap.guidechem.com]

A Technical Guide to (S)-(-)-3-Benzyloxy-1,2-propanediol: Properties, Synthesis, and Applications

(S)-(-)-3-Benzyloxy-1,2-propanediol , also known as (S)-(-)-Glycerol α-Benzyl Ether, is a chiral building block crucial in synthetic organic chemistry.[1][2] Its stereochemically defined structure makes it a valuable component in the synthesis of complex molecules, particularly in the development of pharmaceuticals.[2][3] This guide provides an in-depth overview of its core characteristics, experimental protocols, and applications.

Core Properties and Specifications

(S)-(-)-3-Benzyloxy-1,2-propanediol is a white to light yellow crystalline solid or a colorless to light yellow liquid.[1] It is characterized by the presence of a benzyl ether group and a diol functionality on a propane backbone, with a specific stereochemistry at the C2 position.

Table 1: Physicochemical Properties of (S)-(-)-3-Benzyloxy-1,2-propanediol

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₃[1][4] |

| Molecular Weight | 182.22 g/mol [1][4] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid[1] |

| Melting Point | 25 °C[5] |

| Boiling Point | 127°-136° C (at 0.04 mm Hg)[6] |

| Density | 1.140 g/mL at 20 °C[7] |

| Refractive Index | n20/D 1.533 |

| Purity | >98.0% (GC)[1] |

| CAS Number | 17325-85-8[1] |

Applications in Research and Development

The unique trifunctional nature of (S)-(-)-3-benzyloxy-1,2-propanediol, combined with its chirality, makes it a versatile intermediate in several synthetic applications:

-

Chiral Synthesis: It serves as a foundational chiral pool starting material for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.[2][3]

-

Antiviral Agents: It is a key building block in the preparation of nucleotide analogs, such as (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine (HPMPC), which exhibit significant antiviral activities.[2]

-

Cationic Lipids: The molecule is used to synthesize cationic cardiolipin analogs, which are investigated for their potential in gene delivery and as components of lipid nanoparticles.[2]

-

Protecting Group Chemistry: The benzyloxy group can act as a protecting group for a primary alcohol, which can be selectively removed later in a synthetic sequence, adding to its utility in multi-step syntheses.[3]

Experimental Protocol: Synthesis of 3-Benzyloxy-1,2-propanediol

The following protocol describes a common method for the synthesis of 3-benzyloxy-1,2-propanediol via the acid-catalyzed hydrolysis of 3-benzyloxy-1,2-epoxypropane.[6] While this specific example does not yield the enantiomerically pure (S)-isomer, it illustrates a fundamental synthetic route. Enantioselective methods often involve enzymatic resolution or starting from a chiral precursor.[3]

Materials:

-

3-Benzyloxy-1,2-epoxypropane (1.60 mol)

-

Deionized Water (1300 mL)

-

70% Perchloric Acid (1.5 mL)

-

5% Sodium Bicarbonate Solution

-

Benzene

Procedure:

-

A 2.0 L 3-necked flask is equipped with a condenser and a thermometer.

-

3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1300 mL), and 70% perchloric acid (1.5 mL) are added to the flask.[6]

-

The mixture is heated to 80°C and stirred for 18 hours.[6]

-

After the reaction is complete, the mixture is cooled and neutralized with a 5% sodium bicarbonate solution.[6]

-

The water is removed using a rotary evaporator.[6]

-

Residual water is removed by azeotropic distillation with 300 mL of benzene.[6]

-

After the evaporation of benzene, the resulting product is purified by distillation to yield 3-benzyloxy-1,2-propanediol.[6]

Workflow for the Synthesis of 3-Benzyloxy-1,2-propanediol

Caption: A workflow diagram illustrating the key steps in the synthesis of 3-benzyloxy-1,2-propanediol.

Logical Relationship: Role as a Chiral Precursor

The primary importance of (S)-(-)-3-benzyloxy-1,2-propanediol lies in its function as a chiral precursor. The diagram below illustrates its logical position in a generalized synthetic pathway.

Caption: The role of (S)-(-)-3-benzyloxy-1,2-propanediol as a chiral precursor in a multi-step synthesis.

References

- 1. (S)-(-)-3-Benzyloxy-1,2-propanediol | CymitQuimica [cymitquimica.com]

- 2. (S)-(-)-3-BENZYLOXY-1,2-PROPANEDIOL CAS#: 17325-85-8 [amp.chemicalbook.com]

- 3. (R)-(+)-3-Benzyloxy-1,2-propanediol (56552-80-8) for sale [vulcanchem.com]

- 4. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(-)-3-benzyloxy-1,2-propanediol [stenutz.eu]

- 6. prepchem.com [prepchem.com]

- 7. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]

In-Depth Technical Guide: Understanding the Chirality of 3-(Benzyloxy)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 3-(benzyloxy)propane-1,2-diol, a versatile chiral building block. The document details its enantiomeric forms, synthesis protocols for both racemic and enantiopure compounds, and key quantitative data.

Introduction to the Chirality of 3-(Benzyloxy)propane-1,2-diol

3-(Benzyloxy)propane-1,2-diol, also known as 1-O-benzylglycerol, is a chiral molecule due to the presence of a stereocenter at the C2 position of the propane backbone. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (S)-(-)-3-(benzyloxy)propane-1,2-diol and (R)-(+)-3-(benzyloxy)propane-1,2-diol. The racemic mixture, a 1:1 combination of both enantiomers, is denoted as (±)-3-(benzyloxy)propane-1,2-diol. The distinct stereochemistry of each enantiomer can lead to different biological activities, making the synthesis of enantiomerically pure forms crucial for applications in drug development and other life sciences research.

Quantitative Data

The physical properties of the enantiomers of 3-(benzyloxy)propane-1,2-diol differ in their interaction with plane-polarized light, a characteristic quantified by specific optical rotation.

| Property | (S)-(-)-3-(Benzyloxy)propane-1,2-diol | (R)-(+)-3-(Benzyloxy)propane-1,2-diol | (±)-3-(Benzyloxy)propane-1,2-diol |

| CAS Number | 17325-85-8 | 56552-80-8 | 4799-67-1 |

| Molecular Formula | C₁₀H₁₄O₃ | C₁₀H₁₄O₃ | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol | 182.22 g/mol | 182.22 g/mol |

| Optical Rotation | -5.5° (c=20 in chloroform)[1] | +5.5° (c=20 in chloroform) | Not applicable |

Experimental Protocols

Synthesis of Racemic (±)-3-(Benzyloxy)propane-1,2-diol[3]

This protocol describes the synthesis of the racemic mixture of 3-(benzyloxy)propane-1,2-diol via the hydrolysis of 3-(benzyloxy)-1,2-epoxypropane.

Materials:

-

3-(Benzyloxy)-1,2-epoxypropane

-

Water

-

70% Perchloric acid

-

5% Sodium bicarbonate solution

-

Benzene

Procedure:

-

In a 2.0 L 3-necked flask equipped with a condenser and thermometer, combine 3-(benzyloxy)-1,2-epoxypropane (263 g, 1.60 mol), water (1,300 mL), and 70% perchloric acid (1.5 mL).[2]

-

Heat the mixture to 80°C and stir for 18 hours.[2]

-

After 18 hours, neutralize the reaction mixture with a 5% sodium bicarbonate solution.[2]

-

Remove the water by rotary evaporation.

-

Accomplish the final removal of residual water by azeotropic distillation using 300 mL of benzene.[2]

-

After the evaporation of benzene, distill the product to yield 3-(benzyloxy)propane-1,2-diol.[2]

Chemoenzymatic Synthesis of (S)- and (R)-3-(Benzyloxy)propane-1,2-diol

The enantiomerically pure forms of 3-(benzyloxy)propane-1,2-diol can be synthesized from chiral precursors. (S)-3-(benzyloxy)propane-1,2-diol (also known as 1-O-benzyl-sn-glycerol) is prepared from (R)-solketal, while (R)-3-(benzyloxy)propane-1,2-diol (also known as 3-O-benzyl-sn-glycerol) is synthesized from (S)-solketal.[2] This chemoenzymatic approach involves the protection of the diol, benzylation, and subsequent deprotection.

Conceptual Workflow:

This method leverages the readily available chiral pools of (R)- and (S)-solketal to introduce the desired stereochemistry. The synthesis typically involves the following key transformations:

-

Benzylation: The free hydroxyl group of the respective solketal enantiomer is benzylated.

-

Deprotection: The acetonide protecting group is removed under acidic conditions to yield the corresponding enantiopure 3-(benzyloxy)propane-1,2-diol.

Visualizations

The following diagrams illustrate the relationships between the stereoisomers of 3-(benzyloxy)propane-1,2-diol and the synthetic pathways to obtain the enantiopure forms.

Caption: Relationship between the stereoisomers of 3-(benzyloxy)propane-1,2-diol.

Caption: Synthetic pathways to enantiopure 3-(benzyloxy)propane-1,2-diol.

References

The Genesis of a Key Synthetic Building Block: The Initial Discovery and Synthesis of 1-Benzylglycerol

A Technical Guide for Researchers in Drug Discovery and Development

This technical whitepaper provides a comprehensive overview of the initial discovery and seminal synthetic methodologies for 1-benzylglycerol, a critical intermediate in the synthesis of complex lipids and various pharmaceutical agents. This document details the pioneering work of Sowden and Fischer, followed by a thorough examination of the refined synthetic protocol developed by Lands and Zschocke. Experimental procedures, quantitative data, and reaction pathways are presented to offer a practical guide for laboratory application.

Introduction: The Significance of 1-Benzylglycerol

1-Benzylglycerol serves as a versatile starting material in organic synthesis, particularly in the preparation of stereospecific glycerolipids.[1] Its benzyl ether protective group at the primary hydroxyl position allows for selective reactions at the secondary and other primary hydroxyl groups of the glycerol backbone, making it an invaluable tool for the synthesis of complex molecules such as phospholipids and triglycerides.[2] The ability to deprotect the benzyl group under mild hydrogenolysis conditions further enhances its utility in multi-step synthetic strategies.[1]

The Pioneering Synthesis by Sowden and Fischer

The first documented synthesis of a benzyl ether of glycerol is attributed to J. C. Sowden and H. O. L. Fischer in their 1941 publication in the Journal of the American Chemical Society. While the full experimental text is not reproduced here, their work laid the foundation for the chemical preparation of this important molecule, reportedly synthesizing it from 2,3-isopropylideneglycerol. This initial work was a critical step forward in lipid chemistry, providing a method to create a selectively protected glycerol derivative.

An Improved Synthesis: The Lands and Zschocke Protocol

In 1965, W. E. M. Lands and A. Zschocke published a new, detailed synthesis of (L)-1-O-benzylglycerol, which has become a widely recognized and cited method.[2] This procedure starts from the more readily available 3-O-benzylglycerol and proceeds through a three-step process involving a Walden inversion to yield the desired 1-O-benzylglycerol.[2]

Experimental Protocol

The following is a detailed description of the experimental methodology as described by Lands and Zschocke.[2]

Step 1: Synthesis of 1,2-di-p-toluenesulfonyl-3-O-benzylglycerol

-

Dissolve 3-O-benzylglycerol in pyridine.

-

Cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride portion-wise while maintaining the low temperature.

-

Allow the mixture to stand at room temperature for 24 hours.

-

Pour the reaction mixture into ice water and collect the precipitated product by filtration.

-

Wash the crude product with cold water and recrystallize from ethanol.

Step 2: Synthesis of 2,3-diacetyl-1-O-benzylglycerol via Walden Inversion

-

Dissolve the 1,2-di-p-toluenesulfonyl-3-O-benzylglycerol in a suitable solvent such as acetone.

-

Add an excess of anhydrous potassium acetate.

-

Reflux the mixture for several hours to effect the Walden inversion.

-

Cool the reaction mixture, filter to remove inorganic salts, and evaporate the solvent.

-

The resulting diacetyl derivative is used in the next step without further purification.

Step 3: Saponification to (L)-1-O-benzylglycerol

-

Dissolve the crude 2,3-diacetyl-1-O-benzylglycerol in a methanolic solution of potassium hydroxide.

-

Stir the mixture at room temperature until the saponification is complete (monitored by thin-layer chromatography).

-

Neutralize the solution with an appropriate acid (e.g., hydrochloric acid).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, (L)-1-O-benzylglycerol.

Quantitative Data

The following table summarizes the key quantitative data reported in the Lands and Zschocke synthesis.[2]

| Step | Starting Material (Amount) | Reagent (Amount) | Product | Yield (%) | Melting Point (°C) |

| 1. Tosylation | 3-O-benzylglycerol (18.2 g) | p-toluenesulfonyl chloride (41.8 g) | 1,2-di-p-toluenesulfonyl-3-O-benzylglycerol | 85 | 92-93 |

| 2. Acetylation (Walden Inversion) | Ditosylate from Step 1 (49.0 g) | Potassium acetate (29.4 g) | 2,3-diacetyl-1-O-benzylglycerol | ~90 | - |

| 3. Saponification | Diacetate from Step 2 | Methanolic KOH | (L)-1-O-benzylglycerol | ~80 | - |

Alternative Synthetic Approaches

While the Lands and Zschocke method is a cornerstone for the stereospecific synthesis of 1-benzylglycerol, other methods have been developed. A common alternative involves the direct benzylation of glycerol. This reaction can be catalyzed by acids and typically results in a mixture of mono-, di-, and tri-benzyl ethers of glycerol. The selectivity for 1-mono-benzylglycerol can be influenced by the choice of catalyst, reaction conditions, and the molar ratio of reactants.

Quantitative Data for Direct Benzylation

The following table provides representative data for the direct benzylation of glycerol using a heteropoly acid catalyst.

| Catalyst | Glycerol:Benzyl Alcohol Molar Ratio | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Selectivity for 1-MBGE (%) |

| Cs2.5H0.5PW12O40/K-10 | 1:3 | 150 | 4 | 76 | 76 |

MBGE: Mono-benzyl glycerol ether

Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations in the synthesis of 1-benzylglycerol.

Conclusion

The synthesis of 1-benzylglycerol has been a subject of chemical research for over eight decades, starting with the foundational work of Sowden and Fischer. The subsequent development of a robust and stereospecific synthesis by Lands and Zschocke provided a practical route for obtaining this crucial building block in high purity. For researchers and professionals in drug development and lipid science, a thorough understanding of these synthetic methodologies is essential for the rational design and synthesis of novel therapeutic agents and complex lipid structures. The choice of synthetic route will depend on the desired stereochemistry, scale of the reaction, and the availability of starting materials.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Benzyloxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-benzyloxy-1,2-propanediol, a valuable intermediate in pharmaceutical and chemical synthesis. The primary route discussed is based on the ring-opening of an epoxide precursor with benzyl alcohol. While the synthesis from epoxypropane (propylene oxide) is specified, a more direct and common precursor, glycidol (2,3-epoxy-1-propanol), is often utilized for this transformation. The principles outlined are applicable to related epoxide ring-opening reactions.

Reaction Scheme

The synthesis of 3-benzyloxy-1,2-propanediol from an epoxy precursor and benzyl alcohol can be catalyzed by either an acid or a base. The base-catalyzed pathway is generally preferred for its regioselectivity, favoring nucleophilic attack at the less sterically hindered carbon of the epoxide ring.

Base-Catalyzed Ring-Opening of Glycidol:

Application Notes: 3-(Benzyloxy)propane-1,2-diol as a Chiral Building Block in the Synthesis of Beta-Blockers

Introduction

3-(Benzyloxy)propane-1,2-diol is a versatile and valuable chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry for the development of enantiomerically pure drugs. Its utility stems from the presence of a stereocenter and two hydroxyl groups, one primary and one secondary, which can be selectively functionalized. The benzyl ether group provides protection for the primary hydroxyl group, allowing for reactions at the secondary hydroxyl and subsequent transformations. This application note focuses on the use of (R)- and (S)-3-(benzyloxy)propane-1,2-diol in the synthesis of chiral beta-adrenergic receptor blockers (beta-blockers), a class of drugs widely used to manage cardiovascular diseases. The pharmacological activity of beta-blockers often resides in a single enantiomer, making enantioselective synthesis crucial.

Key Applications

The primary application of chiral 3-(benzyloxy)propane-1,2-diol in this context is as a precursor to chiral epoxides, such as (S)-glycidyl benzyl ether or its tosylate derivative. These epoxides are key intermediates that can undergo nucleophilic ring-opening with an appropriate amine to establish the characteristic amino alcohol side chain of beta-blockers with the desired stereochemistry. For instance, (R)-3-(benzyloxy)propane-1,2-diol can be converted to (S)-glycidyl derivatives, which are then used to synthesize (S)-beta-blockers, the more active enantiomer for many drugs in this class.

Quantitative Data Summary

The following table summarizes representative yields and enantiomeric excess (ee) for key transformations in the synthesis of a beta-blocker using a chiral building block derived from a protected glycerol, which serves as a close analog to 3-(benzyloxy)propane-1,2-diol.

| Step | Reactant | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Synthesis of (S)-Propranolol via Kinetic Resolution of Intermediate | (±)-α-Naphthyl glycidyl ether | (S)-Propranolol | Zn(NO₃)₂/(+)-Tartaric Acid | 55-60 | 89-90 | [1][2] |

| Desymmetrization of Glycerol Derivative | Glycerol derivative with camphorsulfonamide | Chiral diol intermediate | - | 96 | 98 | [3][4] |

| Epoxidation of Chiral Diol | Chiral diol intermediate | Chiral epoxide | Mitsunobu reaction | 85 | >98 | [3][4] |

| Ring-opening of Chiral Epoxide | Chiral epoxide, Isopropylamine | (S)-Propranolol | - | High | >98 | [3][5] |

| Synthesis of Racemic Propranolol | 1-Naphthol, Epichlorohydrin, Isopropylamine | (±)-Propranolol | K₂CO₃ | ~85 | Racemic | [1] |

Experimental Protocols

Protocol 1: Synthesis of (S)-Glycidyl Benzyl Ether from (R)-3-(Benzyloxy)propane-1,2-diol

This protocol describes a two-step procedure to convert the chiral diol into the corresponding chiral epoxide, a key intermediate for the synthesis of (S)-beta-blockers.

Step 1: Tosylation of (R)-3-(Benzyloxy)propane-1,2-diol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-(benzyloxy)propane-1,2-diol (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

-

Addition of Tosyl Chloride: To the stirred solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-3-(benzyloxy)-2-hydroxypropyl-1-tosylate. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to (S)-Glycidyl Benzyl Ether

-

Reaction Setup: Dissolve the crude tosylate from the previous step in a suitable solvent such as tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C and add a strong base, such as sodium hydride (1.2 eq), portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the disappearance of the tosylate.

-

Work-up: Carefully quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude (S)-glycidyl benzyl ether can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of (S)-Propranolol from (S)-Glycidyl Benzyl Ether

This protocol outlines the nucleophilic ring-opening of the chiral epoxide with isopropylamine to yield (S)-propranolol.

-

Reaction Setup: In a sealed tube or a pressure vessel, dissolve (S)-glycidyl benzyl ether (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Amine Addition: Add an excess of isopropylamine (e.g., 5-10 eq).

-

Reaction: Heat the mixture to a temperature between 60-80 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess isopropylamine under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to afford pure (S)-propranolol. The enantiomeric excess can be determined by chiral HPLC.

Visualizations

Caption: Synthetic workflow for (S)-Propranolol.

Caption: Chiral building block to drug application.

References

Application of 3-(Benzyloxy)propane-1,2-diol in the Synthesis of Key Pharmaceutical Intermediates

Abstract: 3-(Benzyloxy)propane-1,2-diol is a versatile and highly valuable chiral building block in the synthesis of a wide range of pharmaceutical intermediates. Its unique structural features, including a protected primary alcohol and a reactive diol system, allow for precise chemical manipulations, making it an ideal starting material for the asymmetric synthesis of complex drug molecules. This document provides detailed application notes and experimental protocols for the use of 3-(benzyloxy)propane-1,2-diol in the synthesis of key intermediates for two major classes of therapeutic agents: beta-adrenergic blockers, exemplified by (S)-propranolol, and antiviral nucleoside analogues, represented by ganciclovir.

Introduction

3-(Benzyloxy)propane-1,2-diol, available in both racemic and enantiomerically pure forms, serves as a cornerstone in modern medicinal chemistry. The benzyloxy group provides a robust protecting group for the primary hydroxyl function, enabling selective reactions at the secondary hydroxyl and vicinal diol positions. This inherent functionality is particularly advantageous in the construction of chiral synthons required for the development of stereochemically defined active pharmaceutical ingredients (APIs). This report outlines the synthetic utility of 3-(benzyloxy)propane-1,2-diol in preparing a chiral epoxide intermediate for beta-blockers and a key acyclic side-chain for antiviral agents.

Synthesis of a Chiral Intermediate for (S)-Propranolol

(S)-Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and other cardiovascular disorders. The therapeutic efficacy of propranolol resides almost exclusively in the (S)-enantiomer. The synthesis of enantiomerically pure (S)-propranolol can be efficiently achieved using (R)-3-(benzyloxy)propane-1,2-diol as the chiral precursor. The key strategy involves the conversion of the diol to a chiral epoxide, which then undergoes nucleophilic ring-opening with 1-naphthol.

Synthetic Pathway

The overall synthetic scheme for the preparation of a key intermediate for (S)-propranolol from (R)-3-(benzyloxy)propane-1,2-diol is depicted below. The process involves two main steps: the conversion of the diol to a chiral tosylate, followed by intramolecular cyclization to the corresponding epoxide. This epoxide is the direct precursor to the aryloxy-propanolamine core of propranolol.

Experimental Protocols

Step 1: Synthesis of (R)-3-(Benzyloxy)-1,2-propanediol 1-tosylate

To a solution of (R)-3-(benzyloxy)propane-1,2-diol (1.0 eq) in pyridine (5 vol) at 0 °C is added p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0-5 °C for 4-6 hours. Reaction progress is monitored by TLC. Upon completion, the mixture is poured into ice-water and extracted with ethyl acetate. The organic layer is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-2-((Benzyloxy)methyl)oxirane

The crude (R)-3-(benzyloxy)-1,2-propanediol 1-tosylate (1.0 eq) is dissolved in methanol (10 vol). To this solution, a solution of sodium hydroxide (1.5 eq) in methanol is added dropwise at room temperature. The reaction mixture is stirred for 2-3 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude epoxide. The product can be purified by vacuum distillation.

Step 3: Synthesis of (S)-1-(Naphthalen-1-yloxy)-3-(benzyloxy)propan-2-ol

A mixture of 1-naphthol (1.0 eq), (S)-2-((benzyloxy)methyl)oxirane (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol) is heated to 80 °C and stirred for 8-12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with 1N NaOH, water, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

Quantitative Data

| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |

| 1 | (R)-3-(Benzyloxy)-1,2-propanediol 1-tosylate | (R)-3-(Benzyloxy)propane-1,2-diol | p-Toluenesulfonyl chloride, Pyridine | Pyridine | 4-6 | 0-5 | ~95 (crude) | >90 |

| 2 | (S)-2-((Benzyloxy)methyl)oxirane | (R)-3-(Benzyloxy)-1,2-propanediol 1-tosylate | Sodium hydroxide | Methanol | 2-3 | RT | 85-90 | >98 |

| 3 | (S)-1-(Naphthalen-1-yloxy)-3-(benzyloxy)propan-2-ol | (S)-2-((Benzyloxy)methyl)oxirane, 1-Naphthol | Potassium carbonate | DMF | 8-12 | 80 | 80-85 | >97 |

Synthesis of a Key Intermediate for Ganciclovir

Ganciclovir is a potent antiviral drug used for the treatment of cytomegalovirus (CMV) infections. The synthesis of ganciclovir relies on the preparation of an acyclic nucleoside side-chain, which is then coupled to a purine base. 3-(Benzyloxy)propane-1,2-diol can be utilized to synthesize the key intermediate, 1,3-diacetoxy-2-(acetoxymethoxy)propane.

Synthetic Pathway

The synthesis of the ganciclovir side-chain intermediate from 3-(benzyloxy)propane-1,2-diol involves a multi-step process including protection of the diol, debenzylation, and subsequent acylation.

Application Notes and Protocols: The Benzyl Group in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. The benzyl (Bn) group is a cornerstone in this regard, widely employed for the temporary protection of alcohols, carboxylic acids, and amines. Its popularity stems from its general stability across a broad spectrum of reaction conditions and the availability of mild and selective deprotection methods.[1][2][3]

These application notes provide a comprehensive overview of the benzyl group as a protecting group, detailing its application, stability, and the protocols for its introduction and removal. Quantitative data are summarized to facilitate the selection of optimal conditions, and logical workflows are illustrated to guide synthetic planning.

Stability of the Benzyl Protecting Group

Benzyl ethers, esters, and amines exhibit remarkable stability towards many reagents and reaction conditions encountered in organic synthesis, including:

-

Acidic and Basic Conditions: Generally stable to moderately acidic and basic conditions, allowing for a wide range of transformations on other parts of the molecule.[3]

-

Oxidizing and Reducing Agents: Resistant to many common oxidizing agents and compatible with various reducing agents that do not effectuate hydrogenolysis.

However, the benzyl group is susceptible to cleavage under specific conditions, which forms the basis of its utility as a protecting group. The primary methods of deprotection involve catalytic hydrogenolysis and dissolving metal reductions.[2][3]

Benzyl Group Protection and Deprotection Strategies

The following sections detail the common methods for the protection and deprotection of alcohols, carboxylic acids, and amines using the benzyl group, complete with experimental protocols and comparative data.

Protection of Alcohols as Benzyl Ethers

The formation of a benzyl ether is a robust method for protecting hydroxyl groups.

1. Williamson Ether Synthesis using Benzyl Bromide and Sodium Hydride

This classical method is widely used for its efficiency.

-

Protocol:

-

Dissolve the alcohol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).[4]

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv.) portion-wise to the solution.[4]

-

Stir the mixture at 0°C for 30 minutes.

-

Add benzyl bromide (BnBr, 1.5–2.0 equiv.) dropwise to the reaction mixture at 0°C.[4]

-